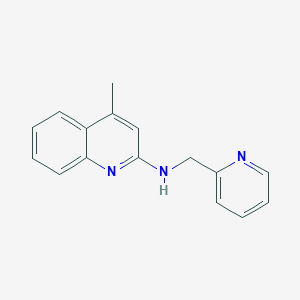![molecular formula C13H9F3N2OS2 B5636617 N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5636617.png)
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide” is a chemical compound that belongs to the class of thiophene derivatives. This compound is of interest due to its structure and potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves reactions with different organic reagents. For example, a similar compound, "N-{[(4-bromophenyl)amino]carbonothioyl}benzamide," was synthesized using spectroscopic techniques and characterized by mass spectrometry and X-ray diffraction, indicating a possible approach for synthesizing related compounds like “N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide” (Saeed, Rashid, Bhatti, & Jones, 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex. For instance, compounds like "3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide" have been analyzed using X-ray diffraction to determine their crystal structure, which could provide insights into the structure of “N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide” (Ji et al., 2018).
Chemical Reactions and Properties
The reactivity of thiophene derivatives with various reagents leads to the formation of novel compounds. For example, thiophene-3-carboxamide derivatives react with aryl aldehydes to yield Schiff bases, which could be indicative of the reactivity of “N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide” (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Propriétés
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2OS2/c14-13(15,16)8-3-1-4-9(7-8)17-12(20)18-11(19)10-5-2-6-21-10/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREDBSJEHVADCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5636535.png)
![9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
![2-benzyl-8-[2-(methylthio)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636544.png)
![2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5636552.png)
![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636561.png)
![4-[1-(phenylethynyl)cyclohexyl]morpholine](/img/structure/B5636573.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5636575.png)
![{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5636585.png)



![methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate](/img/structure/B5636619.png)
![3,6-dimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B5636626.png)
